N'-methyl-5-nitrofuran-2-carbohydrazide
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Overview
Description
N’-methyl-5-nitrofuran-2-carbohydrazide is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and antifungal properties . The presence of the nitrofuran moiety in its structure contributes significantly to its biological activity.
Preparation Methods
The synthesis of N’-methyl-5-nitrofuran-2-carbohydrazide typically involves the nitration of furan derivatives followed by subsequent reactions to introduce the carbohydrazide group. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then reacted with methyl hydrazine to form N’-methyl-5-nitrofuran-2-carbohydrazide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N’-methyl-5-nitrofuran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-methyl-5-nitrofuran-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new antimicrobial agents and other industrial applications.
Mechanism of Action
The mechanism of action of N’-methyl-5-nitrofuran-2-carbohydrazide involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the inhibition of essential biological processes such as DNA, RNA, and protein synthesis . The compound targets multiple molecular pathways, making it effective against a broad range of microorganisms.
Comparison with Similar Compounds
N’-methyl-5-nitrofuran-2-carbohydrazide can be compared with other nitrofuran derivatives such as nitrofurantoin, nitrofurazone, and furazolidone . These compounds share similar structural features and biological activities but differ in their specific applications and efficacy. For example:
Nitrofurantoin: Primarily used as an antibiotic for urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Furazolidone: Used to treat bacterial and protozoal infections.
N’-methyl-5-nitrofuran-2-carbohydrazide is unique due to its specific structure and the presence of the methyl group, which may influence its biological activity and specificity.
Properties
CAS No. |
6333-16-0 |
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Molecular Formula |
C6H7N3O4 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
N'-methyl-5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C6H7N3O4/c1-7-8-6(10)4-2-3-5(13-4)9(11)12/h2-3,7H,1H3,(H,8,10) |
InChI Key |
BXFODLODCCUQLA-UHFFFAOYSA-N |
Canonical SMILES |
CNNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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